4-(Cyclopropylmethoxy)-3-fluorobenzoic acid

Description

Structural Properties and Identification

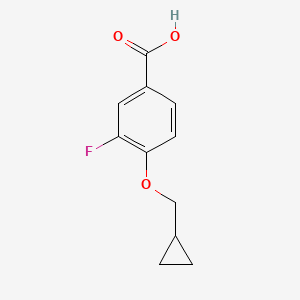

This compound exhibits a complex aromatic structure characterized by multiple functional groups that contribute to its unique chemical identity. The compound possesses the molecular formula C₁₁H₁₁FO₃ with a molecular weight of 210.20 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its substitution pattern on the benzene ring.

The structural framework consists of a benzoic acid core with two key substituents positioned at specific locations on the aromatic ring. The fluorine atom occupies the meta position relative to the carboxyl group, while the cyclopropylmethoxy group is located at the para position. This specific substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity. The cyclopropylmethoxy substituent introduces significant steric bulk while the fluorine atom provides electron-withdrawing character through both inductive and resonance effects.

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUMQCBKOZDHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid is currently under investigation. It is known that this compound is an intermediate metabolite of an active small molecule compound.

Mode of Action

It is known to interact with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that this compound can influence various biochemical processes due to its interaction with its targets.

Pharmacokinetics

It is expected that these properties would significantly impact the bioavailability of the compound.

Result of Action

It is known that this compound can influence various cellular processes due to its interaction with its targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific conditions of the cellular environment.

Activité Biologique

4-(Cyclopropylmethoxy)-3-fluorobenzoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

- Chemical Formula : CHFO

- Molecular Weight : 224.23 g/mol

- CAS Number : 742086-08-4

The biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation .

- Modulation of Signaling Pathways : Research indicates that related compounds can affect pathways like TGF-β1, which is involved in fibrosis and inflammation .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

1. Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoic acid can significantly reduce inflammation markers in vivo. For instance, in models of pulmonary fibrosis, compounds similar to this compound showed a reduction in inflammatory cytokines and improved lung function .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of related compounds:

In vitro Studies

- Cell Viability Assays : Compounds were tested at concentrations ranging from 50 to 200 μM. Results indicated a dose-dependent decrease in cell viability in response to treatment with related benzoic acid derivatives .

- Western Blot Analysis : Changes in protein expression levels associated with EMT were measured, revealing significant alterations in markers such as E-cadherin and vimentin after treatment with the compound .

In vivo Studies

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-Inflammatory and Respiratory Disease Treatment

One of the notable applications of 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid is in the treatment of respiratory diseases. It has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the metabolism of cyclic adenosine monophosphate (cAMP) which plays a crucial role in inflammatory responses. Inhibiting PDE4 can lead to reduced inflammation and bronchial smooth muscle relaxation, making it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Pulmonary Fibrosis Treatment

Recent studies have demonstrated that this compound exhibits inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation, a key process in pulmonary fibrosis. In vitro and in vivo experiments revealed that it could significantly reduce fibrosis markers, suggesting its potential as a therapeutic agent for pulmonary fibrosis .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving cyclopropylmethanol and halogenated benzenes under mild conditions. For instance, a method described in patents involves the reaction of cyclopropylmethanol with halogenated derivatives of 4-hydroxybenzoic acid, followed by further modifications to introduce fluorine and methoxy groups .

| Synthesis Method | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Method A | Cyclopropylmethanol, 3-chloro-4-hydroxybenzoic acid | 91% | 110°C, DMSO |

| Method B | Cyclopropylmethanol, chlorodifluoroacetic acid | High | Mild conditions |

Biological Evaluations

In Vitro Studies

Biological evaluations have shown that this compound possesses notable activity against specific cancer cell lines and exhibits neuroprotective effects. For example, studies targeting KCNT1 variants associated with epilepsy demonstrated that related compounds could modulate neuronal firing rates effectively .

In Vivo Studies

In vivo experiments have confirmed its efficacy in reducing symptoms associated with inflammatory diseases. The compound's ability to inhibit NOX4 expression has been linked to decreased oxidative stress and fibrogenesis in mouse models of lung injury .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of fluorobenzoic acids are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Electron-Withdrawing Effects : Fluorine and difluoromethoxy groups enhance acidity (lower pKa) of the carboxylic acid, influencing solubility and ionization under physiological conditions .

- Pharmacological Relevance : The difluoromethoxy analog is a key intermediate in Roflumilast synthesis, highlighting the importance of halogenated substituents in PDE4 inhibition .

Méthodes De Préparation

Alkylation of Hydroxybenzaldehyde Derivatives

Starting materials such as 3-halo-4-hydroxybenzaldehyde (where the halogen can be chlorine, bromine, or iodine) are reacted with cyclopropylmethanol or its sodium salt in the presence of a base (e.g., sodium hydride, potassium hydride) in aprotic polar solvents like dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).

Reaction conditions typically involve heating (e.g., 60–100 °C) under inert atmosphere (nitrogen) for several hours (10–12 hours) to ensure complete alkylation.

The reaction produces 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with high yields (82–92%) and good purity (HPLC purity >88%) after aqueous workup and solvent extraction.

Example Data from Patent CN102690194A:

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Alkylation | 3-chloro-4-hydroxybenzaldehyde + cyclopropylmethanol + NaH, DMSO, 10–15 °C to 100 °C, 10 h | 82 | 88 | Extraction with ethyl acetate, drying with MgSO4 |

| Alkylation | 3-bromo-4-hydroxybenzaldehyde + cyclopropylmethanol + KH, DMAc, 10–15 °C to 60 °C, 12 h | 92 | 94.6 | Similar workup as above |

Oxidation to 4-(Cyclopropylmethoxy)-3-fluorobenzoic Acid

The aldehyde group of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde is oxidized to the corresponding carboxylic acid.

Oxidizing agents used include hydrogen peroxide, metachloroperbenzoic acid (MCPBA), or peracetic acid.

The oxidation is typically performed at 100–110 °C for about 12 hours in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.

After reaction completion, the product is isolated by filtration and purified by recrystallization using solvents like toluene and sherwood oil.

This process yields this compound as a white to light yellow solid with good purity and yield (e.g., 66 g from 75 g aldehyde intermediate).

Advantages and Industrial Considerations

The described methods emphasize mild reaction conditions , high selectivity , and minimized impurity formation .

Avoidance of hazardous reagents such as carbon monoxide gas, difluorochloromethane gas, or strong oxidizers like Textone reduces safety risks.

Use of environmentally benign solvents and reagents aligns with green chemistry principles.

The purification steps involving washing, adsorption with sorbents (e.g., silica gel, molecular sieves), and recrystallization are designed for scalability and reproducibility.

These methods have been patented and validated for their suitability in industrial production of this compound, a key intermediate in pharmaceutical synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | 3-halo-4-hydroxybenzaldehyde + cyclopropylmethanol | Base (NaH, KH), aprotic solvent (DMSO, DMAc), 10–100 °C, 10–12 h | 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | 82–92 | High purity; inert atmosphere recommended |

| 2 | Fluorination (difluoromethoxylation) | 3-cyclopropylmethoxy-4-hydroxybenzaldehyde + chlorodifluoroacetic acid/salt | Base, aprotic solvent, heating (60–100 °C) | 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | Not specified | Environmentally friendly, high selectivity |

| 3 | Oxidation | 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | Oxidant (MCPBA, H2O2), phase transfer catalyst, 100–110 °C, 12 h | This compound | Moderate to high | Recrystallization purification |

Research Findings and Notes

The oxidation step using metachloroperbenzoic acid is effective but requires careful handling due to the oxidant’s strong reactivity.

Alternative oxidants like hydrogen peroxide provide safer options with controlled reaction profiles.

Purification by recrystallization from toluene and sherwood oil yields a product suitable for pharmaceutical applications.

The use of phase transfer catalysts improves reaction rates and yields in the oxidation step.

The alkylation step’s choice of base and solvent critically affects the reaction efficiency and product purity.

Q & A

Q. What are the standard synthetic routes for 4-(cyclopropylmethoxy)-3-fluorobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves esterification and functional group interconversion. For example, methyl 4-(chlorosulfonyl)-3-fluorobenzoate can be synthesized via refluxing 4-(benzylthio)-3-fluorobenzoic acid in methanol with concentrated H₂SO₄, followed by cooling and precipitation . Key factors include:

- Reagent stoichiometry : Excess cyclopropylmethanol improves ether bond formation.

- Catalyst choice : Acidic conditions (e.g., H₂SO₄) enhance esterification efficiency.

- Temperature control : Reflux (60–80°C) avoids side reactions like decarboxylation.

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and substituent orientations .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropylmethoxy at C4, fluorine at C3) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₂H₁₂F₂O₄) with exact mass 223.0796 Da .

Q. How do the cyclopropylmethoxy and fluorine substituents influence electronic properties?

- Fluorine : Electron-withdrawing via inductive effects, increasing acidity of the carboxylic acid group (pKa ~2.8) .

- Cyclopropylmethoxy : Introduces steric hindrance and rigidity, affecting binding to biological targets (e.g., enzymes) . Computational studies (DFT) model these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What biological interactions have been preliminarily observed for this compound?

Preliminary studies suggest interactions with:

Q. What strategies optimize solubility and purity during synthesis?

- Solvent selection : Methanol or ethanol for recrystallization minimizes polar impurities.

- Acid-base extraction : Adjust pH to isolate the protonated carboxylic acid form.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

Q. What computational methods refine the crystal structure of derivatives?

Q. How are metabolites of this compound identified in environmental or biological matrices?

Q. What experimental parameters affect the compound’s stability under physiological conditions?

Q. What challenges arise in distinguishing substituent effects in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.